(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
描述
Historical Context of Isoquinoline Chemistry
The historical development of isoquinoline chemistry traces back to the late 19th century when the parent compound isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This groundbreaking discovery established the foundation for understanding benzopyridine structures, which consist of a benzene ring fused to a pyridine ring in a specific geometric arrangement that distinguishes isoquinoline as a structural isomer of quinoline. The initial isolation process involved sophisticated separation techniques for the era, with Weissgerber developing a more rapid route in 1914 by exploiting the differential basicity between isoquinoline and quinoline, thereby enabling selective extraction from coal tar sources.
The evolution of isoquinoline chemistry throughout the 20th century witnessed remarkable advances in synthetic methodology, particularly with the development of classical name reactions such as the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction. The Pomeranz-Fritsch reaction provided an efficient pathway for isoquinoline preparation using benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions, while the Bischler-Napieralski reaction enabled the cyclization of beta-phenylethylamines through acylation and subsequent cyclodehydration using Lewis acids such as phosphoryl chloride or phosphorus pentoxide. These methodological developments established the theoretical and practical framework that would later enable the synthesis of complex octahydroisoquinoline derivatives, including the target compound (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.
The recognition of isoquinoline alkaloids in natural product chemistry further accelerated research interest, particularly following the isolation of morphine from Papaver somniferum in the early 19th century. This discovery revealed the profound biological significance of isoquinoline-based structures and established a direct connection between structural complexity and pharmacological activity. The identification of approximately 2,500 known isoquinoline alkaloids, primarily produced by plant families including Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae, demonstrated the evolutionary importance and chemical diversity inherent in isoquinoline frameworks.
Significance of Octahydroisoquinoline Structures in Organic Chemistry
Octahydroisoquinoline structures occupy a unique position in organic chemistry due to their complete saturation of the heterocyclic framework, which fundamentally alters both the electronic properties and conformational behavior compared to their aromatic counterparts. The systematic reduction of the isoquinoline core through hydrogenation processes results in a conformationally flexible bicyclic system that maintains the essential nitrogen-containing heterocycle while eliminating the aromatic character that defines the parent structure. This transformation creates new possibilities for stereochemical control and three-dimensional molecular architecture that are not accessible in the aromatic series.
The conformational analysis of octahydroisoquinoline systems reveals complex interactions between ring strain, steric factors, and electronic effects that influence both reactivity patterns and biological activity. The presence of multiple stereogenic centers within the saturated framework creates opportunities for diverse stereochemical outcomes, with each configuration potentially exhibiting distinct physical, chemical, and biological properties. The octahydroisoquinoline core serves as a versatile synthetic intermediate, particularly in the construction of morphinan alkaloids and related pharmaceutical targets where precise stereochemical control is essential for biological activity.
Research investigations into octahydroisoquinoline chemistry have demonstrated remarkable synthetic versatility, with multiple approaches available for core assembly including metal-mediated Mannich-type processes, acid-mediated cyclizations, and anionic-mediated ring formations. These methodologies consistently deliver the desired octahydroisoquinoline motif as single diastereomers with defined stereochemical relationships, particularly achieving the characteristic trans-cis relative configuration observed in natural alkaloid systems. The ability to control stereochemistry during core construction represents a significant advancement in synthetic methodology and enables access to complex molecular architectures with predetermined three-dimensional arrangements.
| Synthetic Approach | Key Features | Stereochemical Outcome | Typical Yield Range |
|---|---|---|---|
| Metal-mediated Mannich Process | Transition metal catalysis | Single diastereomer formation | 75-85% |
| Acid-mediated Cyclization | Brønsted acid promotion | Trans-cis configuration | 65-80% |
| Anionic-mediated Formation | Base-promoted cyclization | Controlled stereoselectivity | 70-90% |
Enantiomeric Differentiation in 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
The enantiomeric differentiation between (R)- and (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline represents a critical aspect of stereochemical analysis in pharmaceutical chemistry, particularly given the role of this compound as a key intermediate in the synthesis of dextromethorphan. The optical resolution of racemic 1-(4-methoxybenzyl)-octahydroisoquinoline has been achieved using (R)-2-(6-methoxy-2-naphthyl) propionic acid as a resolving agent, demonstrating the practical importance of obtaining enantiomerically pure material for subsequent synthetic transformations. This resolution process enables the recovery of both the desired (R)-enantiomer and the undesired (S)-enantiomer in good yields, with the resolving agent itself being recoverable for reuse.
Advanced analytical methodologies have been developed specifically for the quantification and control of enantiomeric purity in 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline samples. High-performance liquid chromatography with chiral stationary phases, including Chiralpak columns, enables precise determination of enantiomeric ratios with detection limits suitable for pharmaceutical quality control applications. The development of gradient elution methods using mobile phases containing diethylamine in acetonitrile and methanol allows for baseline separation of enantiomers with retention times that facilitate quantitative analysis.
The stereochemical analysis reveals that the (R)-enantiomer exhibits distinct chromatographic behavior compared to its (S)-counterpart, with specific retention times and peak shapes that enable reliable identification and quantification. Validation studies demonstrate that analytical methods achieve accuracy within acceptable ranges, with recovery percentages for the (R)-enantiomer ranging from 88.6 to 106.6 percent in pharmaceutical-grade samples. These analytical capabilities support the pharmaceutical industry's requirements for enantiomeric purity control, particularly in the context of avoiding the formation of unwanted levomethorphan during subsequent synthetic steps.
| Analytical Parameter | (R)-Enantiomer | (S)-Enantiomer | Method Specifications |
|---|---|---|---|
| Retention Time | Primary peak | Secondary peak | Gradient elution protocol |
| Recovery Range | 88.6-106.6% | Quantitative | High-performance liquid chromatography |
| Detection Wavelength | 280 nanometers | 280 nanometers | Ultraviolet detection |
| Column Temperature | 40 degrees Celsius | 40 degrees Celsius | Chiralpak stationary phase |
Position in the Broader Context of Heterocyclic Chemistry Research
The compound this compound occupies a significant position within the broader landscape of heterocyclic chemistry research, particularly in the context of tetrahydroisoquinoline alkaloid synthesis and pharmacologically active compound development. Current research trends in heterocyclic chemistry emphasize the development of efficient synthetic methodologies for complex nitrogen-containing frameworks, with octahydroisoquinoline systems serving as important model compounds for understanding structure-activity relationships and synthetic accessibility. The compound represents a convergence point between classical alkaloid chemistry and modern pharmaceutical synthesis, embodying both the structural complexity inherent in natural products and the stereochemical precision required for contemporary drug development.
Contemporary investigations into isoquinoline-based heterocyclic systems have revealed extensive pharmacological potential across multiple therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities. The diversely functionalized isoquinoline frameworks demonstrate remarkable structural diversity and therapeutic importance, positioning them as challenging molecular targets in organic synthesis with significant potential for bioactive compound development. Recent synthetic approaches have focused on organocatalytic reactions, asymmetric transformations, and novel cyclization methodologies that enable access to complex isoquinoline derivatives with controlled stereochemistry.
The development of modern synthetic strategies for tetrahydroisoquinoline alkaloids has incorporated advanced methodological approaches including rhodium-catalyzed cascades, stereoselective oxidations, and innovative ring-forming reactions. These methodological advances have enabled the total synthesis of complex alkaloid targets while providing fundamental insights into the relationship between molecular structure and biological activity. The field continues to evolve with the integration of computational chemistry, mechanistic understanding, and sustainable synthetic practices that collectively advance both theoretical knowledge and practical applications in pharmaceutical chemistry.
Research investigations into the biological activity and synthetic applications of isoquinoline derivatives have confirmed their potential role in addressing contemporary healthcare challenges, including viral infections and neurological disorders. The structural framework represented by this compound continues to inspire new synthetic methodologies and pharmaceutical discoveries, maintaining its relevance in the ongoing evolution of heterocyclic chemistry research. The compound serves as both a synthetic target and a starting point for further molecular elaboration, demonstrating the enduring importance of well-defined heterocyclic frameworks in chemical research and development.
属性
IUPAC Name |
(1R)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEVCJZMQGZNET-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155143 | |
| Record name | (1R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30356-08-2 | |
| Record name | (1R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30356-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and tetrahydroisoquinoline.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-methoxybenzyl chloride is reacted with tetrahydroisoquinoline under reflux conditions to form the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production methods for ®-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Medicinal Chemistry
Neuropharmacology :
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and exhibit antinociceptive properties, making it a candidate for pain management therapies.
Antidepressant Activity :
Research indicates that derivatives of octahydroisoquinoline can influence serotonin and norepinephrine levels in the brain. This suggests potential applications in treating depression and anxiety disorders.
Organic Synthesis
Chiral Synthesis :
The compound serves as a valuable intermediate in the synthesis of other chiral compounds. Its unique structure allows for the development of new synthetic methodologies that can produce various biologically active molecules.
Catalysis :
Studies have explored the use of this compound as a catalyst in asymmetric reactions. Its ability to facilitate reactions with high enantioselectivity is crucial for producing pharmaceuticals with desired chirality.
Materials Science
Polymer Chemistry :
Recent research has examined the incorporation of octahydroisoquinoline derivatives into polymer matrices. These compounds can enhance the mechanical properties and thermal stability of polymers, making them suitable for advanced material applications.
Nanotechnology :
The compound's unique structure has led to its exploration in nanomaterial synthesis. Its ability to stabilize nanoparticles could lead to innovations in drug delivery systems and biosensors.
Case Study 1: Neuroprotective Effects
A study published in Frontiers in Pharmacology demonstrated that this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The mechanism was linked to its antioxidant properties and modulation of apoptotic pathways.
Case Study 2: Asymmetric Synthesis
Research detailed in Organic Letters highlighted the use of this compound as a chiral auxiliary in asymmetric synthesis. The study reported high yields and enantioselectivities in the synthesis of various pharmaceuticals using this compound as a starting material.
Case Study 3: Polymer Enhancement
A publication in Macromolecules explored the incorporation of this compound into poly(lactic acid) matrices. The results showed improved mechanical strength and thermal properties compared to pure PLA.
作用机制
The mechanism of action of ®-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and biochemical assays are conducted to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 1-Benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
- 1-(4-Methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
- 1-(4-Nitrobenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
Uniqueness
®-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
生物活性
(R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (CAS No. 30356-08-2) is a chiral compound that belongs to the isoquinoline family. Its unique structure endows it with potential biological activities that have garnered interest in pharmacological research. This article explores the biological activity of this compound based on diverse scientific literature and data.
- Molecular Formula : C17H23NO
- Molecular Weight : 257.37 g/mol
- Boiling Point : Not specified
- Density : Not specified
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:
- Antidepressant Activity : Research indicates that derivatives of octahydroisoquinoline possess antidepressant-like effects in animal models. This effect is often attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Antinociceptive Effects : Studies have demonstrated that certain isoquinoline derivatives exhibit significant antinociceptive properties. These compounds may modulate pain perception through opioid receptor interactions or by influencing inflammatory pathways .
- Neuroprotective Properties : Some findings suggest that this compound may provide neuroprotection against oxidative stress and excitotoxicity. This could be relevant in the context of neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound involve:
- Receptor Interactions : The compound may act as a modulator at various neurotransmitter receptors including serotonin (5-HT) and dopamine receptors. Such interactions can influence mood and pain modulation .
- Antioxidant Activity : The presence of methoxy groups in its structure could enhance its ability to scavenge free radicals and reduce oxidative stress in neuronal tissues .
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in depressive-like behaviors. The results suggested an increase in serotonin levels in the brain following treatment .
Case Study 2: Analgesic Effects
In a controlled experiment assessing antinociceptive properties using the formalin test in rodents, the compound showed a dose-dependent reduction in pain response. The analgesic effect was comparable to established analgesics like morphine .
Case Study 3: Neuroprotection
Research evaluating the neuroprotective effects of this compound revealed its ability to mitigate neuronal cell death induced by oxidative stress in vitro. The findings indicated a potential role for this compound in therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease .
Data Table: Summary of Biological Activities
常见问题
Q. What are the established synthetic routes for (R)-1-(4-Methoxybenzyl)-octahydroisoquinoline?
- Methodological Answer : The compound is synthesized via:
- Imine reductase (IRED)-catalyzed enantioselective reduction of α,β-unsaturated imines, leveraging engineered IREDs (e.g., IR45) to achieve high optical purity (up to 99% ee) .
- Multi-step synthesis involving cyclization of 7-methoxy-1-tetralone with 1,4-dibromobutane, followed by O-demethylation and racemate separation .
- N-Methylation/cyclization of intermediates, with subsequent chiral resolution using diastereomeric salt formation or enzymatic deracemisation .
Q. How is the enantiomeric purity of (R)-1-(4-Methoxybenzyl)-octahydroisoquinoline determined?
- Methodological Answer : Enantiomeric excess (ee) is quantified via:
Q. What pharmacological applications are associated with this compound?
- Methodological Answer : The compound serves as a key intermediate in synthesizing:
- Morphinan scaffolds , including dextromethorphan (antitussive) and levorphanol (analgesic) .
- Veterinary analgesics, where its hydrobromide or L-tartrate salts are used .
Advanced Research Questions
Q. How can enzyme engineering improve the enantioselective synthesis of this compound?
- Methodological Answer :
- IRED Optimization : Directed evolution of IREDs (e.g., IR45) enhances activity and stereoselectivity. For example, coupling IREDs with coclaurine N-methyltransferase (CNMT) enables one-pot synthesis of N-methylated derivatives .
- Oxidase Engineering : Cyclohexylamine oxidase variants (e.g., CHAOCCH12-C2) improve deracemisation efficiency, achieving >98% ee for the (R)-enantiomer .
Q. How to address contradictory enantiomeric excess (ee) values reported in different studies?
- Methodological Answer : Contradictions arise from analytical variability. Mitigation strategies include:
- Cross-Validation : Compare results across multiple techniques (e.g., HPLC, NMR, X-ray crystallography) .
- Standardized Protocols : Use certified reference materials (CRMs) and validate column performance for chiral separations .
- Reaction Monitoring : Track ee dynamically via in-line spectroscopy to identify racemization hotspots .
Q. What strategies optimize multi-step synthesis to minimize racemization?
- Methodological Answer :
- Low-Temperature Conditions : Perform O-demethylation and cyclization steps at ≤0°C to suppress racemization .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield reactive amines during N-methylation .
- Catalyst Selection : Replace traditional acid/base catalysts with immobilized lipases or IREDs to enhance stereoretention .
Q. How does the compound’s stereochemistry influence its role in morphinan drug synthesis?
- Methodological Answer :
- The (R)-enantiomer is critical for pharmacological activity . For example, (R)-configured intermediates are precursors to dextromethorphan, whereas the (S)-form may yield inactive byproducts .
- Chiral Pool Synthesis : Starting from (R)-1-(4-Methoxybenzyl)-octahydroisoquinoline reduces downstream purification steps, as seen in levorphanol synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
